

The Synthesis of Oseltamivir: A Comparative Technical Guide to Key Pathways

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Compound of Interest

Compound Name: Prozapine

CAS No.: 3426-08-2

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Oseltamivir, marketed under the trade name Tamiflu®, is a cornerstone of antiviral therapy for the treatment and prevention of influenza A and B virus infections.[1] As a prodrug, it is metabolized in the body to its active form, oseltamivir carboxylate, a potent and selective inhibitor of the viral neuraminidase enzyme.[1] This enzyme is critical for the release of new viral particles from infected host cells, and its inhibition effectively halts the spread of the virus. [1] The commercial synthesis of oseltamivir, primarily developed by Roche, has been a subject of intense research, largely due to its reliance on (-)-shikimic acid as a starting material.[1] This natural product is extracted from Chinese star anise, and its fluctuating supply has driven the development of numerous alternative synthetic routes.[2][3]

This guide provides a detailed overview and comparison of the commercially significant synthesis of oseltamivir from (-)-shikimic acid and a notable azide-free alternative commencing from diethyl D-tartrate.

Comparative Analysis of Oseltamivir Synthesis Pathways

The selection of a synthetic route in drug development is a critical decision influenced by factors such as cost, efficiency, safety, and the availability of starting materials. The following table summarizes the key quantitative data for two prominent synthetic pathways to oseltamivir, offering a clear comparison for strategic evaluation.

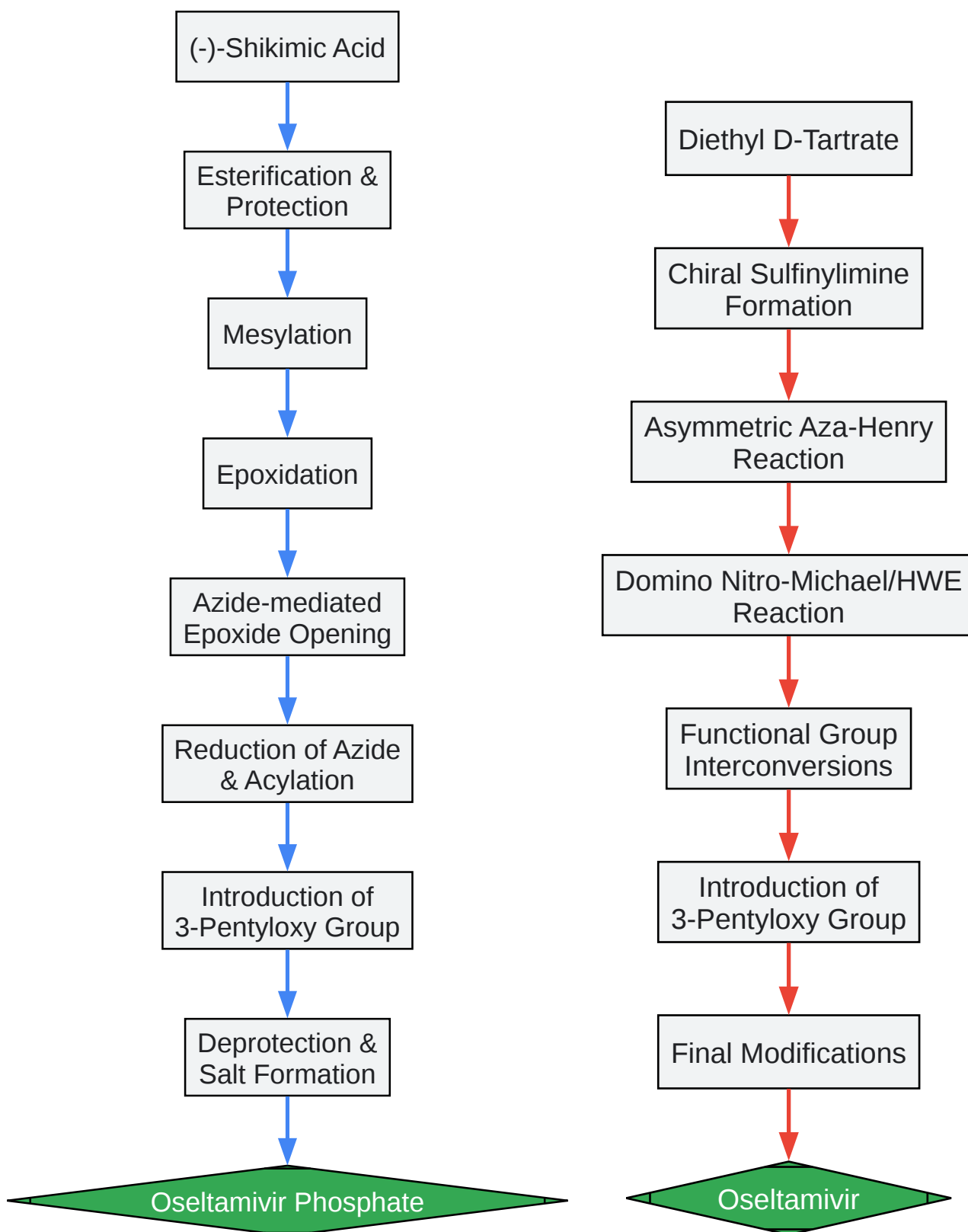
| Parameter | Synthesis from (-)-Shikimic Acid | Synthesis from Diethyl D-Tartrate |
|----------------------|--|---|
| Starting Material | (-)-Shikimic Acid | Diethyl D-Tartrate |
| Number of Steps | 8 | 11 |
| Overall Yield | ~47% ^{[4][5]} | Not explicitly stated, but individual step yields are reported to be high. |
| Use of Azide | Yes | No ^[4] |
| Key Reactions | Nucleophilic substitution with azide, Aziridination ^[4] | Asymmetric aza-Henry reaction, Domino nitro-Michael/Horner-Wadsworth-Emmons (HWE) reaction ^[4] |
| Final Product Purity | High purity (99.7% for a similar route) ^[6] | High purity is implied by detailed characterization. |

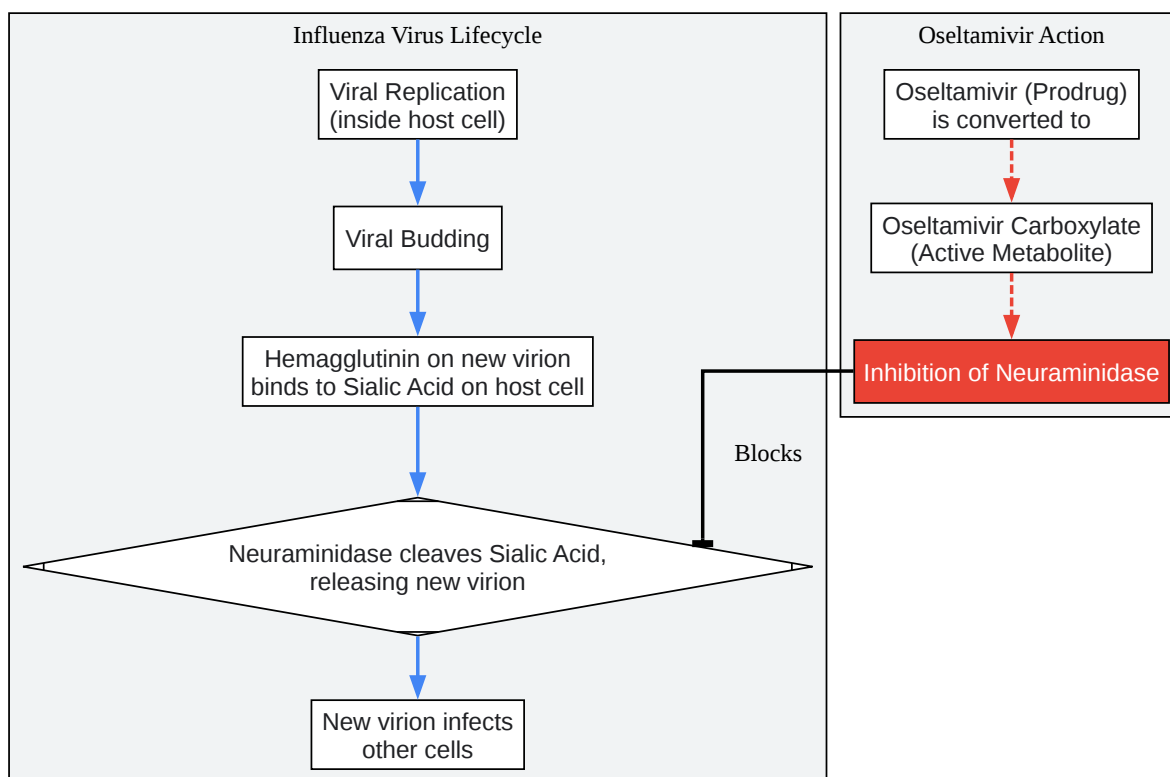
The Industrial Synthesis of Oseltamivir from (-)-Shikimic Acid

The commercial production of oseltamivir predominantly begins with (-)-shikimic acid, which possesses the required chirality that is maintained throughout the synthesis.^[3] This multi-step process involves the careful and stereocontrolled introduction of the necessary functional groups.

The key stages of this synthesis are:^[1]

- Esterification and Protection: The carboxylic acid of shikimic acid is converted to its ethyl ester, and the hydroxyl groups at the 3 and 4 positions are protected.[1]
- Mesylation: The hydroxyl group at the 5-position is activated by conversion to a mesylate, an excellent leaving group.[1]
- Epoxidation: Treatment with a base results in the formation of an epoxide.[1]
- Azide Opening of the Epoxide: The epoxide is opened by regioselective nucleophilic attack of an azide ion to introduce the precursor to the amino group at the 5-position.[1]
- Reduction and Acylation: The azide is reduced to a primary amine, which is then acylated to form the acetamido group.[1]
- Introduction of the 3-pentyloxy Group: The protecting group at the 3-position is removed, and the characteristic 3-pentyloxy side chain is introduced through an etherification reaction.[1]
- Final Deprotection and Salt Formation: Any remaining protecting groups are removed, and the final product is converted to its phosphate salt to enhance stability and bioavailability.[1]





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